![molecular formula C14H21ClN2O5S B12486728 N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(2-hydroxyethyl)glycinamide](/img/structure/B12486728.png)
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(2-hydroxyethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(2-hydroxyethyl)glycinamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, an ethoxyphenyl group, and a glycinamide moiety. Its molecular formula is C14H21ClN2O5S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(2-hydroxyethyl)glycinamide typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 3-chloro-4-ethoxybenzenesulfonyl chloride: This intermediate is prepared by reacting 3-chloro-4-ethoxybenzenesulfonic acid with thionyl chloride (SOCl~2~) under reflux conditions.
Formation of N2-ethyl-N-(2-hydroxyethyl)glycinamide: This intermediate is synthesized by reacting ethylamine with glycine ethyl ester hydrochloride in the presence of a base such as sodium hydroxide (NaOH).
Coupling Reaction: The final step involves the coupling of 3-chloro-4-ethoxybenzenesulfonyl chloride with N2-ethyl-N-(2-hydroxyethyl)glycinamide in the presence of a base such as triethylamine (TEA) to yield the desired compound.
Industrial Production Methods
Industrial production of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(2-hydroxyethyl)glycinamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(2-hydroxyethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents such as sodium methoxide (NaOCH~3~) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH~4~) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH~3~) in methanol or potassium cyanide (KCN) in aqueous solution.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(2-hydroxyethyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(2-hydroxyethyl)glycinamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide
- 3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzamide
Uniqueness
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(2-hydroxyethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl and sulfonyl groups contribute to its reactivity and potential as an enzyme inhibitor, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C14H21ClN2O5S |
|---|---|
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
2-[(3-chloro-4-ethoxyphenyl)sulfonyl-ethylamino]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C14H21ClN2O5S/c1-3-17(10-14(19)16-7-8-18)23(20,21)11-5-6-13(22-4-2)12(15)9-11/h5-6,9,18H,3-4,7-8,10H2,1-2H3,(H,16,19) |
Clave InChI |
BZCKIYLNDKEKEP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(=O)NCCO)S(=O)(=O)C1=CC(=C(C=C1)OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B12486649.png)
![Heptyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B12486656.png)
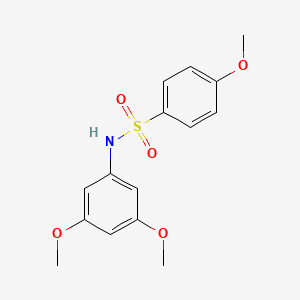
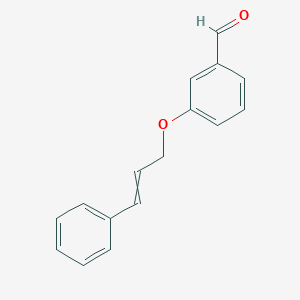
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide](/img/structure/B12486673.png)
![(5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12486684.png)
![N-(7-Benzoyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-isobutyramide](/img/structure/B12486687.png)
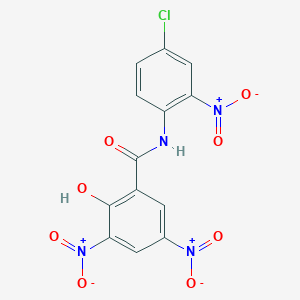
![{4-[(2-Chlorophenyl)amino]piperidin-1-yl}(2-nitrophenyl)methanone](/img/structure/B12486697.png)
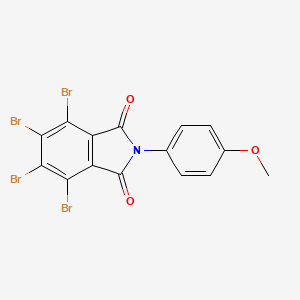
![7-Amino-5-(2,4-dichlorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12486702.png)
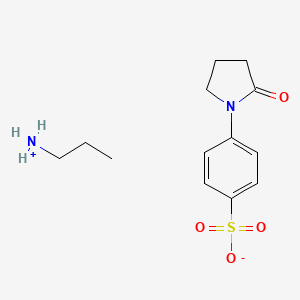
![ethyl 4-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoate](/img/structure/B12486711.png)
![N-butyl-2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12486718.png)
